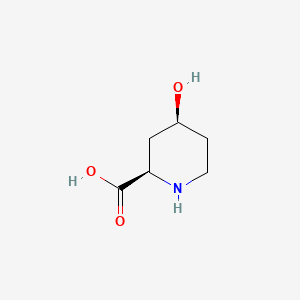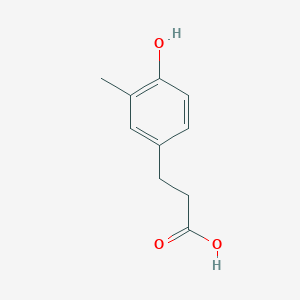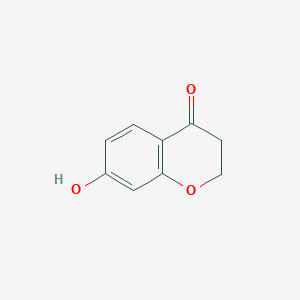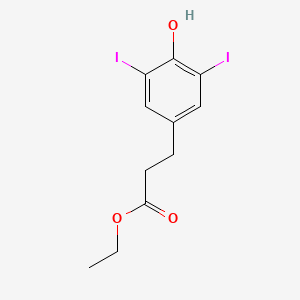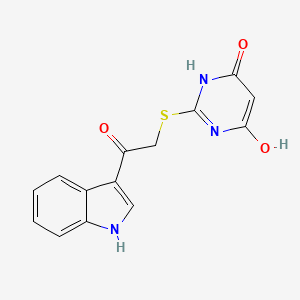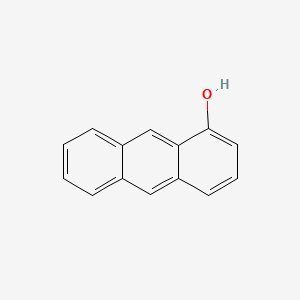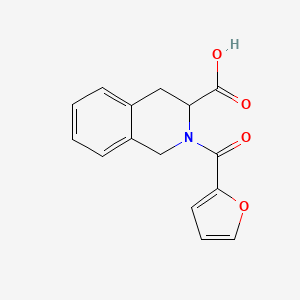
2-(Furan-2-carbonyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid
Vue d'ensemble
Description
The compound “2-(Furan-2-carbonyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The furan ring is attached to a carbonyl group (C=O), which is further connected to an isoquinoline structure . The isoquinoline is a heterocyclic compound, similar to quinoline, and it’s fused to a benzene ring . The carboxylic acid group (-COOH) is attached to the isoquinoline structure .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups and a heterocyclic ring . The furan ring contributes to the aromaticity of the molecule, while the carbonyl group and the carboxylic acid group are polar, contributing to the reactivity of the molecule .Chemical Reactions Analysis
Furan-2-carbonyl compounds are known to participate in diverse types of reactions, especially multicomponent reactions . They have been employed in the synthesis of a number of biologically active heterocycles such as thiazoles, thiadiazoles, triazoles, benzimidazoles, dithiolane, oxazolines, triazines, and oxazines .Applications De Recherche Scientifique
Antibacterial Activity
Furan derivatives have gained prominence in medicinal chemistry due to their remarkable therapeutic efficacy. Researchers have explored furan-based compounds as potential antibacterial agents. These derivatives exhibit activity against both gram-positive and gram-negative bacteria . The furan-isoquinoline carboxylic acid may be synthesized and evaluated for its antibacterial properties, contributing to the fight against microbial resistance.
Anticancer Potential
Certain furan derivatives possess antineoplastic activity. While specific studies on furan-isoquinoline carboxylic acid are scarce, its structural features warrant investigation for potential anticancer applications . Researchers could explore its effects on cancer cell lines and tumor models.
Treatment of Pancreatic Cancer
A chemical compound containing 2-furoic acid (a furan derivative) has shown promise in treating pancreatic cancer . While not directly related to furan-isoquinoline carboxylic acid, this finding highlights the broader potential of furan-based molecules in cancer therapy.
Safety and Hazards
Mécanisme D'action
Target of Action
Furan derivatives have been known to exhibit a wide range of biological activities
Mode of Action
Furan derivatives are known for their diverse biological activities, which suggest that they may interact with multiple targets . The specific interactions of this compound with its targets and the resulting changes are subjects for further investigation.
Biochemical Pathways
Furan derivatives are known to be involved in a variety of biological processes . The specific pathways affected by this compound and their downstream effects would require more detailed studies.
Result of Action
Furan derivatives are known to exhibit a wide range of biological activities . The specific effects of this compound would require more detailed studies.
Propriétés
IUPAC Name |
2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c17-14(13-6-3-7-20-13)16-9-11-5-2-1-4-10(11)8-12(16)15(18)19/h1-7,12H,8-9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMBVSQNDBSFNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=CC=CC=C21)C(=O)C3=CC=CO3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10389176 | |
| Record name | 2-(Furan-2-carbonyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10389176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204301 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(Furan-2-carbonyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid | |
CAS RN |
730958-61-9 | |
| Record name | 2-(Furan-2-carbonyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10389176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[5-(Hydroxymethyl)-2-pyridyl]benzonitrile](/img/structure/B3021511.png)
![Thiazolo[5,4-b]pyridin-2(1H)-one, hydrazone](/img/structure/B3021512.png)
![2-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B3021515.png)


![2-[(1S)-2-Hydroxy-1-methylethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3021520.png)
